molecular formula C10H10ClNO B13794230 3-[(Prop-2-en-1-yl)amino]benzoyl chloride CAS No. 757140-32-2

3-[(Prop-2-en-1-yl)amino]benzoyl chloride

Cat. No.: B13794230
CAS No.: 757140-32-2
M. Wt: 195.64 g/mol
InChI Key: ZMBAUJAZVVCEDX-UHFFFAOYSA-N
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Description

3-[(Prop-2-en-1-yl)amino]benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a prop-2-en-1-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Prop-2-en-1-yl)amino]benzoyl chloride typically involves the reaction of 3-aminobenzoyl chloride with prop-2-en-1-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually performed at room temperature, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(Prop-2-en-1-yl)amino]benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Addition Reactions: The prop-2-en-1-ylamino group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    N-Oxides: Formed by oxidation reactions.

Scientific Research Applications

3-[(Prop-2-en-1-yl)amino]benzoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 3-[(Prop-2-en-1-yl)amino]benzoyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The prop-2-en-1-ylamino group can interact with receptor sites, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: A simpler compound with a benzoyl chloride group attached to a benzene ring.

    3-Aminobenzoyl Chloride: Similar structure but lacks the prop-2-en-1-ylamino group.

    N-(Prop-2-en-1-yl)benzamide: Contains a benzamide group instead of a benzoyl chloride group.

Uniqueness

3-[(Prop-2-en-1-yl)amino]benzoyl chloride is unique due to the presence of both a reactive benzoyl chloride group and a prop-2-en-1-ylamino group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

757140-32-2

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-(prop-2-enylamino)benzoyl chloride

InChI

InChI=1S/C10H10ClNO/c1-2-6-12-9-5-3-4-8(7-9)10(11)13/h2-5,7,12H,1,6H2

InChI Key

ZMBAUJAZVVCEDX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC=CC(=C1)C(=O)Cl

Origin of Product

United States

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